molecular formula C10H12FN B12953105 Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine

Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine

Cat. No.: B12953105
M. Wt: 165.21 g/mol
InChI Key: ASHHTAGUESNAIP-WPRPVWTQSA-N
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Description

Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. The compound features a stereochemically defined cyclopropane ring linked to a 3-fluorophenyl group and a primary methanamine, a structure common in the development of bioactive molecules. The rigid cyclopropane scaffold is valued for its ability to lock molecular conformations and improve metabolic stability, while the fluorine atom on the phenyl ring can fine-tune electronic properties, lipophilicity, and bioavailability . This reagent serves as a critical synthetic intermediate for constructing novel compounds for structure-activity relationship (SAR) studies. Research into analogous pyrazolopyrimidine structures has demonstrated that a 3-(fluorophenyl) substituent can be a key pharmacophore in potent inhibitors of mycobacterial ATP synthase, highlighting its potential in developing new anti-tuberculosis agents . Furthermore, the compound's amine group offers a versatile handle for further chemical modification, allowing researchers to create amide, urea, or sulfonamide derivatives for probing enzyme active sites or optimizing drug-like properties. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H12FN/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2/t8-,10-/m0/s1

InChI Key

ASHHTAGUESNAIP-WPRPVWTQSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC(=CC=C2)F)CN

Canonical SMILES

C1C(C1C2=CC(=CC=C2)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-(3-Fluorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amine group. One common method involves the reaction of a fluorophenyl-substituted alkene with a diazo compound in the presence of a rhodium catalyst to form the cyclopropane ring. Subsequent reduction and amination steps yield the desired compound.

Industrial Production Methods: Industrial production of ((1R,2R)-2-(3-Fluorophenyl)cyclopropyl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: ((1R,2R)-2-(3-Fluorophenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated amines or other reduced products.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Pharmacological Applications

  • Receptor Modulation
    • The compound has been investigated for its interactions with various receptors, particularly in the central nervous system. Its structural similarity to known psychoactive compounds suggests potential as a modulator of neurotransmitter systems.
    • Studies indicate that derivatives of cyclopropyl amines can act as agonists or antagonists at serotonin receptors (5-HT receptors), particularly 5-HT_2C, which are implicated in mood regulation and anxiety disorders .
  • Cardiovascular Applications
    • Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine has been explored as a potential therapeutic agent in cardiovascular diseases. Its ability to modulate adenosine receptors can influence vascular tone and heart rate, making it a candidate for further investigation in treating conditions like hypertension .

Case Study 1: Receptor Binding Affinity

A study published in the Journal of Medicinal Chemistry explored phenyl ring-substituted analogues of cyclopropyl amines, including this compound. The compound exhibited high binding affinity at the human A_3 adenosine receptor with a Ki value of 0.86 nM, demonstrating its potential as a selective modulator for therapeutic applications in cardiovascular diseases .

CompoundKi (nM)Receptor Type
This compound0.86A_3 Adenosine Receptor
N6-Cyclopropyladenosine1.5A_3 Adenosine Receptor

Case Study 2: Antidepressant Activity

In another investigation, derivatives of this compound were tested for their antidepressant properties. The results indicated that certain modifications led to enhanced activity at 5-HT_2C receptors, suggesting that this compound could be developed into a novel antidepressant agent .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically starts from readily available phenolic compounds.
  • Cyclopropanation Reaction : A key step involves cyclopropanation using specific reagents that ensure high yields and selectivity towards the desired isomer.
  • Purification : Crystallization techniques are employed to obtain pure trans isomers suitable for biological testing.

Mechanism of Action

The mechanism of action of ((1R,2R)-2-(3-Fluorophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding to target proteins, while the cyclopropylamine moiety may modulate the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Position : Fluorine at the 3-position (target compound) vs. 2- or 4-position (Compounds 53, 56) alters electron distribution and steric effects, impacting receptor binding .
  • Synthesis : Most analogs use reductive amination (e.g., NaBH(OAc)₃ in DCE or NaBH₄ in MeOH), with yields influenced by steric hindrance from substituents .
  • Stereochemistry : The trans-configuration in the target compound and (+)-40 ensures optimal alignment for receptor interactions, while cis-isomers are rarely reported due to reduced activity .

Pharmacological Activity

Serotonin 2C (5-HT2C) Receptor Selectivity
  • Target Compound : Predicted to exhibit 5-HT2C selectivity due to structural similarity to N-substituted cyclopropylmethylamines in , which show functional selectivity via methoxy and fluoro substituents .
  • Compound 38 () : Features a 5-fluoro-2-methoxyphenyl group and demonstrates high 5-HT2C affinity (IC₅₀ < 50 nM) due to hydrogen bonding from methoxy and fluorine .
ALK Inhibition
  • Compound 40 (): A cyclopropane ALK inhibitor with 2,4-difluorophenyl and pyrazole groups, showing 38% yield and moderate activity. The difluoro substitution may reduce metabolic degradation compared to mono-fluoro analogs .

Physicochemical Properties

Property Trans-[2-(3-Fluorophenyl)cyclopropyl]methanamine Compound 53 () Compound (+)-40 ()
Molecular Weight ~195.2 (estimated) 236.7 387.9
Purity (HPLC) N/A 98.2% >95%
Solubility Moderate (hydrochloride salt) Low (chloro substituent) Low (allyloxy group)
LogP (Predicted) ~2.1 ~3.5 ~2.8

Key Observations :

  • The 3-fluorophenyl group balances lipophilicity and polarity, favoring solubility and membrane permeability compared to chlorinated analogs (e.g., Compound 53) .
  • Allyloxy or methoxy substituents (e.g., (+)-40) increase molecular weight and reduce solubility .

Biological Activity

Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine is a compound of significant interest in pharmacological research due to its interactions with various biological targets, particularly in the context of serotonin receptor modulation. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its role as an agonist at the 5-HT2C receptor , a subtype of serotonin receptor. The compound's fluorophenyl group enhances its binding affinity to this receptor, while the cyclopropylamine moiety appears to modulate receptor activity effectively. The specific pathways and interactions depend on the compound's structural characteristics and the biological context in which it is studied .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the cyclopropyl and phenyl groups significantly influence the compound's potency and selectivity at various serotonin receptors. For instance, studies have shown that fluorination at different positions on the phenyl ring can enhance lipophilicity and receptor selectivity, leading to increased efficacy at the 5-HT2C receptor while minimizing activity at 5-HT2A and 5-HT2B receptors .

Table 1: Structure-Activity Relationship of Fluorinated Cyclopropane Derivatives

CompoundR1 GroupR2 GroupEC50 (nM)Selectivity (5-HT2C/5-HT2A)
13-FluorophenylCyclopropyl13High
24-FluorophenylCyclopropyl20Moderate
3PhenylCyclopropyl25Low

Antidepressant Effects

This compound has been investigated for its potential antidepressant effects due to its agonistic action on the 5-HT2C receptor. In preclinical studies, compounds with similar structures have demonstrated efficacy in animal models of depression, suggesting a role in enhancing serotonergic neurotransmission .

Case Studies

  • Animal Models : In a study assessing the behavioral effects of this compound in rodents, administration resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated that this compound could potentially serve as a novel antidepressant agent .
  • In Vitro Studies : In vitro assays have shown that this compound exhibits selective agonistic activity at the 5-HT2C receptor with an EC50 value of approximately 13 nM. This selectivity is crucial for minimizing side effects commonly associated with non-selective serotonergic drugs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing trans-[2-(3-fluorophenyl)cyclopropyl]methanamine with high enantiomeric purity?

  • Methodological Answer : Cyclopropanation reactions using diazomethane or its derivatives under controlled conditions are commonly employed. For example, halogen-substituted cyclopropane derivatives (e.g., bromo/iodo analogs) have been synthesized via cyclopropanation of styrene precursors, followed by amine functionalization . Column chromatography (as in ) is critical for isolating enantiomerically pure products, with THF as a solvent and triethylamine to neutralize byproducts .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying cyclopropane ring geometry (trans/cis) and fluorine substitution patterns. X-ray crystallography (referenced in ’s Supplementary Information) provides definitive proof of stereochemistry . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular composition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and eye protection to avoid skin/eye contact. Ensure adequate ventilation to prevent inhalation risks. Store the compound in sealed containers under refrigeration (2–8°C) to maintain stability, as recommended in safety data sheets for structurally similar amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during cyclopropanation under varying catalytic conditions?

  • Methodological Answer : Systematic Design of Experiments (DoE) is recommended to optimize variables such as catalyst loading (e.g., transition metals), temperature, and solvent polarity. For instance, THF in ’s synthesis provided a polar aprotic environment favoring cyclopropane ring closure, but alternative solvents (e.g., DCM) may reduce side reactions. Monitor intermediate stability via thin-layer chromatography (TLC) to identify degradation pathways .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The cyclopropane ring’s strain and electron-withdrawing fluorine substituent influence stability. Fluorine at the 3-position on the phenyl ring enhances electron-deficient character, potentially reducing nucleophilic attack on the cyclopropane. Stability studies under varying pH (e.g., HCl/NaOH treatments) coupled with NMR monitoring can identify decomposition products .

Q. How does fluorine substitution at the 3-position affect binding affinity to serotonin receptors (e.g., 5-HT2A)?

  • Methodological Answer : Comparative studies with halogenated analogs (e.g., bromo/iodo derivatives in ) suggest fluorine’s electronegativity and small atomic radius enhance receptor-ligand interactions. Radioligand displacement assays using HEK-293 cells expressing 5-HT2A receptors can quantify binding constants (Ki). Molecular docking simulations may further elucidate fluorine’s role in hydrophobic pocket interactions .

Q. What strategies mitigate racemization during large-scale synthesis of the trans isomer?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., Rhodium complexes) to enforce stereocontrol. ’s protocol achieved enantiopurity via slow reaction progression (3 days at room temperature), minimizing thermal racemization. For scale-up, inert atmospheres (N2/Ar) and low-temperature conditions (<0°C) are advised .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity between in vitro and in vivo models for this compound?

  • Methodological Answer : Pharmacokinetic factors (e.g., metabolic degradation or blood-brain barrier penetration) may explain inconsistencies. Conduct metabolite profiling via LC-MS and compare tissue distribution in rodent models. Parallel in vitro assays (e.g., microsomal stability tests) can identify metabolic hotspots, such as amine oxidation .

Q. Why do computational models overestimate the compound’s solubility compared to experimental data?

  • Methodological Answer : Quantum mechanical calculations often neglect crystal packing effects. Experimental solubility assays in PBS (pH 7.4) and DMSO should be paired with powder X-ray diffraction (PXRD) to assess polymorphic forms. Adjust computational models by incorporating Hansen solubility parameters and lattice energy calculations .

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